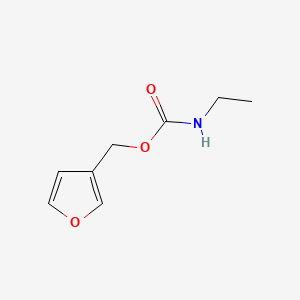

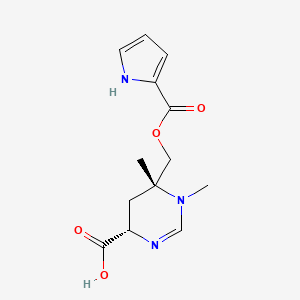

furan-3-ylmethyl N-ethylcarbamate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan-3-ylmethyl N-ethylcarbamate and related compounds has been explored in several studies. Gabriele et al. (2012) described a method for synthesizing furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, showcasing a pathway that could potentially be adapted for furan-3-ylmethyl N-ethylcarbamate synthesis (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of furan-3-ylmethyl N-ethylcarbamate and its derivatives has been the subject of detailed analysis. Gong et al. (2023) conducted a synthesis, crystal structure, and DFT study of related furan compounds, providing insights into the molecular structure and electronic properties through X-ray diffraction and density functional theory (DFT) calculations (Gong et al., 2023).

Chemical Reactions and Properties

The reactivity and chemical properties of furan-3-ylmethyl N-ethylcarbamate derivatives have been investigated. For instance, the study by Hatanaka et al. (2010) on the C-H bond activation/borylation of furans catalyzed by an iron complex offers insights into the types of chemical reactions furan derivatives can undergo, which is relevant for understanding the chemical behavior of furan-3-ylmethyl N-ethylcarbamate (Hatanaka et al., 2010).

Physical Properties Analysis

The physical properties of furan derivatives have been characterized in various studies. The research by Jiang et al. (2014) on the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan provides valuable information on the physical characteristics of furan-based polymers, which may share similarities with furan-3-ylmethyl N-ethylcarbamate's physical properties (Jiang et al., 2014).

Chemical Properties Analysis

The chemical properties of furan-3-ylmethyl N-ethylcarbamate can be inferred from studies on related compounds. For example, the work by Lee et al. (2016) on the synthesis of functionalized furans via chemoselective reduction/Wittig reaction highlights the chemical versatility of furan compounds, indicating possible pathways for modifying furan-3-ylmethyl N-ethylcarbamate to achieve desired chemical functionalities (Lee et al., 2016).

Applications De Recherche Scientifique

1. Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Furan-3-ylmethyl N-ethylcarbamate has been studied in the context of decarboxylative Claisen rearrangement reactions. This process involves the rearrangement of tosylacetates, including furan-2-ylmethyl and others, to yield disubstituted heteroaromatic products. This reaction is significant in organic chemistry for the synthesis of complex molecules (Craig et al., 2005).

2. Synthesis and Antimicrobial Evaluation

The compound has been involved in the synthesis of various thiosemicarbazide derivatives. These derivatives, upon ring closure, form compounds with significant in vitro antimicrobial activity against Gram-positive bacteria. This application is pivotal in the development of new antimicrobial agents (Trotsko et al., 2014).

3. Novel Synthesis in Pharmaceutical and Chemical Industries

Furan-3-ylmethyl N-ethylcarbamate has been synthesized as part of a two-step process, leading to novel compounds. These compounds have potential applications in pharmaceutical and chemical industries, indicating the versatility of furan derivatives (Orie et al., 2019).

4. Application in Dye-Sensitized Solar Cells

In the field of renewable energy, furan derivatives, including furan-3-ylmethyl N-ethylcarbamate, have been used in the synthesis of phenothiazine derivatives. These compounds, when used in dye-sensitized solar cells, showed enhanced solar energy-to-electricity conversion efficiency, demonstrating the potential of furan derivatives in improving solar cell performance (Kim et al., 2011).

5. Biobased Polyester Synthesis for Packaging Applications

Furan derivatives have been utilized in the synthesis of biobased polyesters, an environmentally friendly alternative for packaging applications. Furan-3-ylmethyl N-ethylcarbamate plays a role in this, showcasing its relevance in the development of sustainable materials (Hong et al., 2016).

6. Enzymatic Oxidation in Chemical Production

Enzymatic oxidation of furan derivatives, including furan-3-ylmethyl N-ethylcarbamate, has been explored for producing furan-2,5-dicarboxylic acid. This process is significant in the chemical industry, particularly in the production of biobased platform chemicals for polymer synthesis (Dijkman et al., 2014).

Safety And Hazards

The safety data sheets for related compounds, Ethyl N-ethylcarbamate and Furan, provide some insight into potential hazards151617. These compounds are noted to be combustible, cause skin and eye irritation, and may cause respiratory irritation. They are also suspected of causing genetic defects and may be carcinogenic1516. However, the specific safety and hazard information for furan-3-ylmethyl N-ethylcarbamate is not available in the search results.

Orientations Futures

The chemical industry is undergoing a shift from traditional resources such as crude oil to biomass, and furan derivatives are seen as key platform chemicals in this transition4. They can be synthesized from biomass and used to produce a wide range of compounds4. However, the specific future directions for furan-3-ylmethyl N-ethylcarbamate are not detailed in the available resources.

Please note that this information is based on the available resources and there may be additional information not covered in this analysis. For more detailed and specific information, further research and consultation with a chemical expert is recommended.

Propriétés

IUPAC Name |

furan-3-ylmethyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-9-8(10)12-6-7-3-4-11-5-7/h3-5H,2,6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIKFSDWFKFSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

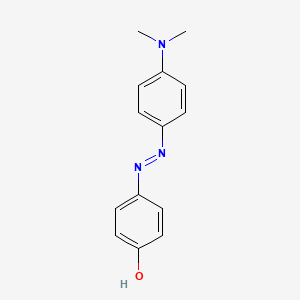

CCNC(=O)OCC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965118 | |

| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

furan-3-ylmethyl N-ethylcarbamate | |

CAS RN |

50884-33-8 | |

| Record name | 3-Hydroxymethylfuran-N-ethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050884338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Furan-3-yl)methyl hydrogen ethylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

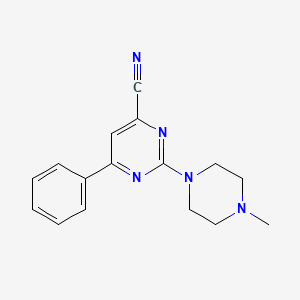

![2-amino-4-pyridin-4-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B1215781.png)

![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)

![3-ethyl-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1215793.png)

![24-[2-[Bis[2-(12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl)ethylamino]phosphinothioylamino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol](/img/structure/B1215795.png)

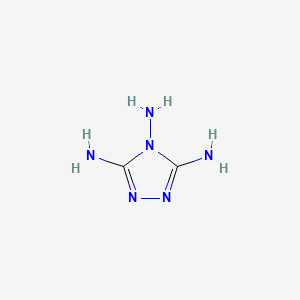

![2-[2-(Diaminomethylidenehydrazinylidene)ethylideneamino]guanidine](/img/structure/B1215798.png)

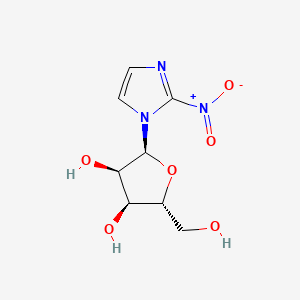

![(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate](/img/structure/B1215800.png)